diamminemercury(II)
Description
Diamminemercury(II), a coordination complex with the general formula [Hg(NH₃)₂]²⁺, consists of a central mercury(II) ion bonded to two ammonia ligands. This compound is part of a broader class of mercury(II) coordination complexes characterized by their linear or distorted geometries, depending on the ligand arrangement and coordination number. These complexes are often synthesized via reactions between mercury(II) salts and ammonia or amine ligands under controlled conditions.
Properties
Molecular Formula |
H6HgN2+2 |
|---|---|
Molecular Weight |
234.65 g/mol |
IUPAC Name |
azane;mercury(2+) |
InChI |
InChI=1S/Hg.2H3N/h;2*1H3/q+2;; |
InChI Key |
GWMSFRRMDITVNA-UHFFFAOYSA-N |
Canonical SMILES |
N.N.[Hg+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Coordination Properties
Table 1: Structural Comparison of Mercury(II) Compounds
*Coordination number varies with solvent or counterion.
- Diamminemercury(II) vs. Halide Complexes : Unlike linear HgCl₂ or HgI₂, diamminemercury(II) can adopt higher coordination numbers (e.g., tetrahedral) when additional ligands (e.g., Cl⁻, Br⁻) are present, as seen in dinuclear complexes .
- Ligand Influence: Nitrogen-donor ligands (e.g., ammonia, amines) induce greater structural flexibility compared to rigid halide or oxide ligands .
Chemical Reactivity and Stability
- Stability Constants : Mercury(II) complexes with soft ligands (e.g., S, Se) exhibit higher stability than those with hard ligands (e.g., O, N). Diamminemercury(II) is less stable than HgS (log β = 52) but more stable than HgO (log β = 25.4) .
- Redox Behavior : Hg(II) complexes are generally resistant to reduction, but diamminemercury(II) may disproportionate under acidic conditions, releasing Hg⁰ and NH₄⁺ .
Toxicity and Environmental Impact
- Acute Toxicity : HgCl₂ (LD₅₀ = 1–5 mg/kg, oral) is more toxic than diamminemercury(II) due to higher bioavailability .
- Environmental Persistence: All Hg(II) compounds bioaccumulate, but organomercury species (e.g., methylmercury) pose greater ecological risks .
Research Findings
- Isomerism : Mercury(II) complexes exhibit geometric isomerism (e.g., cis/trans in [Hg(NH₃)₂Cl₂]), influencing reactivity and biological activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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